molecular formula C18H18O3 B14280596 Ethyl 2-(2,4-dimethylbenzoyl)benzoate CAS No. 134098-86-5

Ethyl 2-(2,4-dimethylbenzoyl)benzoate

Cat. No.: B14280596
CAS No.: 134098-86-5
M. Wt: 282.3 g/mol
InChI Key: ARQCFKVVOBQBHX-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dimethylbenzoyl)benzoate is an organic compound with the molecular formula C18H18O3. It is a derivative of benzoic acid and is characterized by the presence of two methyl groups at the 2 and 4 positions on the benzoyl ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 2-(2,4-dimethylbenzoyl)benzoate typically involves the esterification of 2,4-dimethylbenzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

2,4-dimethylbenzoic acid+ethanolcatalystethyl 2-(2,4-dimethylbenzoyl)benzoate+water\text{2,4-dimethylbenzoic acid} + \text{ethanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 2,4-dimethylbenzoic acid+ethanolcatalyst​ethyl 2-(2,4-dimethylbenzoyl)benzoate+water

Common catalysts used in this reaction include sulfuric acid or modified clay. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process may include additional steps such as purification through distillation and crystallization to obtain a high-purity product. The use of solid acid catalysts like modified clay can improve the conversion rate and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dimethylbenzoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.

Major Products Formed

    Oxidation: 2,4-dimethylbenzoic acid.

    Reduction: 2-(2,4-dimethylbenzoyl)benzyl alcohol.

    Substitution: Products like 2,4-dimethyl-3-nitrobenzoate or 2,4-dimethyl-3-bromobenzoate.

Scientific Research Applications

Ethyl 2-(2,4-dimethylbenzoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2,4-dimethylbenzoyl)benzoate involves its interaction with specific molecular targets. For instance, in its role as a local anesthetic, the compound binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,4-dimethylbenzoate
  • Methyl 2-(2,4-dimethylbenzoyl)benzoate
  • Ethyl 4-(dimethylamino)benzoate

Uniqueness

This compound is unique due to the specific positioning of the methyl groups on the benzoyl ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, and distinct biological activities .

Properties

CAS No.

134098-86-5

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

ethyl 2-(2,4-dimethylbenzoyl)benzoate

InChI

InChI=1S/C18H18O3/c1-4-21-18(20)16-8-6-5-7-15(16)17(19)14-10-9-12(2)11-13(14)3/h5-11H,4H2,1-3H3

InChI Key

ARQCFKVVOBQBHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=C(C=C(C=C2)C)C

Origin of Product

United States

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